N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide
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Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
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Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a 3,4-dimethoxybenzamide moiety . Its molecular formula is C17H20N4O3 with a molar mass of approximately 344.37 g/mol. The unique structural components contribute to its biological activity by influencing its interaction with various biological targets.
This compound exhibits significant biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in crucial metabolic pathways. For instance, it has shown potential as an inhibitor of Aldehyde Dehydrogenase 1A (ALDH1A), which is implicated in cancer progression and resistance to chemotherapy.
- Cytotoxic Effects : Studies indicate that this compound possesses cytotoxic properties against various cancer cell lines. For example, it has demonstrated significant activity against the A-549 lung cancer cell line with an IC50 value comparable to cisplatin, suggesting its potential as an antitumor agent.
- Induction of Apoptosis : The compound may induce apoptosis through oxidative stress mechanisms. Increased levels of reactive oxygen species (ROS) have been observed following treatment with this compound, leading to cell death in cancer cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | A-549 (lung cancer) | ~10 | Induction of oxidative stress |
Enzyme Inhibition | ALDH1A | Not specified | Competitive inhibition |
Apoptosis Induction | Various cancer lines | Not specified | ROS generation |
Case Studies and Research Findings
- Cytotoxicity Against Lung Cancer : A study found that this compound exhibited potent cytotoxic effects against A-549 cells. The mechanism was linked to increased oxidative stress and apoptosis induction through the activation of caspase pathways.
- Inhibition of Cancer Metabolism : Another investigation highlighted the compound's role in inhibiting ALDH1A activity, which is crucial for maintaining cancer stem cell populations. This inhibition could enhance the efficacy of existing chemotherapy regimens by targeting resistant cancer cells.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)11-6-7-13(26-4)14(8-11)27-5/h6-10H,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHOSFFFVFBHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.